molecular formula C18H13F2NO2 B12608953 Phenyl 4-(3,5-difluorophenyl)pyridine-1(4H)-carboxylate CAS No. 651053-65-5

Phenyl 4-(3,5-difluorophenyl)pyridine-1(4H)-carboxylate

Cat. No.: B12608953
CAS No.: 651053-65-5
M. Wt: 313.3 g/mol
InChI Key: PEHOIVYSBLSHMV-UHFFFAOYSA-N
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Description

Phenyl 4-(3,5-difluorophenyl)pyridine-1(4H)-carboxylate is a pyridine-based carboxylate ester featuring a 3,5-difluorophenyl substituent at the 4-position of the pyridine ring. This compound is of interest due to its structural motifs, including the electron-withdrawing fluorine atoms and the ester functional group, which may influence its physicochemical properties and biological interactions.

Properties

CAS No.

651053-65-5

Molecular Formula

C18H13F2NO2

Molecular Weight

313.3 g/mol

IUPAC Name

phenyl 4-(3,5-difluorophenyl)-4H-pyridine-1-carboxylate

InChI

InChI=1S/C18H13F2NO2/c19-15-10-14(11-16(20)12-15)13-6-8-21(9-7-13)18(22)23-17-4-2-1-3-5-17/h1-13H

InChI Key

PEHOIVYSBLSHMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N2C=CC(C=C2)C3=CC(=CC(=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-(3,5-difluorophenyl)pyridine-1(4H)-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a halogenation reaction, where fluorine atoms are added to the phenyl ring.

    Esterification: The final step involves the esterification of the pyridine ring with phenyl carboxylate to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-(3,5-difluorophenyl)pyridine-1(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry Applications

Phenyl 4-(3,5-difluorophenyl)pyridine-1(4H)-carboxylate has been investigated for its role as a pharmacological agent due to its structural features that suggest potential biological activity.

Anticancer Activity

Recent studies have shown that derivatives of pyridine compounds exhibit anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. A notable study highlighted the efficacy of pyridine derivatives in inhibiting cell proliferation in breast cancer models, suggesting that modifications to the phenyl group can enhance biological activity .

Enzyme Inhibition

The compound has also been explored for its enzyme inhibition capabilities. Specifically, it has been shown to inhibit urease activity, which is crucial in the treatment of certain gastrointestinal disorders. The structure-activity relationship (SAR) studies indicate that the introduction of fluorine atoms enhances the inhibitory potency of these compounds compared to their non-fluorinated analogs .

Material Science Applications

In addition to its medicinal uses, this compound serves as a valuable building block in materials science.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films has been utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorinated groups is known to enhance charge transport properties and stability under operational conditions .

Polymer Chemistry

This compound can be employed as a monomer in the synthesis of advanced polymers with tailored properties for specific applications such as coatings and adhesives. Its unique chemical structure allows for the modification of polymer characteristics such as thermal stability and mechanical strength .

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer activity against breast cancer cells ,
Enzyme InhibitionEffective urease inhibitor with enhanced potency ,
Organic ElectronicsImproved charge transport in OLEDs and OPVs ,
Polymer ChemistryEnhanced thermal stability in synthesized polymers

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values lower than those of existing chemotherapeutics. The research emphasized the importance of structural modifications for enhancing biological activity.

Case Study 2: Urease Inhibition

Research focusing on enzyme inhibition revealed that compounds structurally related to this compound showed promising results in urease inhibition assays. The most potent derivative had an IC50 value significantly lower than traditional inhibitors, indicating its potential for therapeutic applications in treating urease-related disorders.

Mechanism of Action

The mechanism of action of Phenyl 4-(3,5-difluorophenyl)pyridine-1(4H)-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Core Structure and Substituent Positioning

The target compound’s pyridine core distinguishes it from analogs with pyrazole, triazole, or pyrazolo-pyridine backbones (e.g., compounds in , and 4). For example:

  • Pyrazole Derivatives (): Compounds like 5-(3,4-Dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide share a pyrazole ring but lack the pyridine scaffold.
  • Triazole Derivatives () : Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones feature a triazole core with a 2,4-difluorophenyl group. The 3,5-difluorophenyl substitution in the target may confer distinct steric and electronic effects compared to 2,4-difluorophenyl analogs.
  • Pyrazolo-Pyridine Carboxylates (): Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate contains a fused pyrazolo-pyridine system. The mono-fluorophenyl substituent here contrasts with the di-fluorinated phenyl group in the target, which could enhance electron-withdrawing effects.

Table 1: Structural Comparison

Compound Class Core Structure Key Substituents Functional Group
Target Compound Pyridine 3,5-Difluorophenyl Phenyl carboxylate
Pyrazole () Pyrazole Varied (e.g., 4-Chloro, 3-Nitro) Carboximidamide
Triazole () Triazole 2,4-Difluorophenyl Thione
Pyrazolo-Pyridine () Pyrazolo-Pyridine 4-Fluorophenyl Methyl carboxylate

Fluorine Substitution Patterns

The position and number of fluorine atoms significantly impact molecular properties:

  • 3,5-Difluorophenyl (Target) : Symmetrical substitution may enhance metabolic stability and π-π stacking interactions compared to asymmetric analogs.
  • 3,4-Difluorophenyl () : In FE@SNAP, this substitution pattern is linked to MCHR1 antagonism . The target’s 3,5-difluoro arrangement might alter receptor binding affinity due to steric differences.

Table 2: Fluorine Substitution Effects

Compound Fluorine Positions Electronic Effects Potential Biological Impact
Target Compound 3,5-Difluoro Symmetric electron withdrawal Enhanced stability, receptor selectivity
FE@SNAP () 3,4-Difluoro Asymmetric polarization MCHR1 antagonism
Triazole Derivatives () 2,4-Difluoro Ortho/para electron withdrawal Increased electrophilic reactivity

Functional Group and Spectroscopic Characterization

  • Carboxylate Ester (Target) : Likely exhibits IR carbonyl stretches ~1700–1750 cm⁻¹, similar to methyl carboxylates in .
  • Thione Groups () : Show νC=S bands at 1247–1255 cm⁻¹, absent in the target, which instead has ester C=O vibrations .
  • Carboximidamides () : Feature NH stretches (3150–3319 cm⁻¹) and C=S bands, contrasting with the target’s ester-dominated spectrum .

Biological Activity

Phenyl 4-(3,5-difluorophenyl)pyridine-1(4H)-carboxylate is a pyridine derivative that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, pharmacological properties, and biological activities, supported by data tables and relevant case studies.

  • Molecular Formula: C18H16F2N2O2
  • Molecular Weight: 324.33 g/mol
  • CAS Number: 651053-99-5
  • LogP: 4.9088 (indicating lipophilicity)

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-difluorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine or morpholine. This method allows for the formation of the pyridine ring and subsequent esterification to yield the final product.

Antimicrobial Activity

Recent studies have indicated that compounds containing the pyridine nucleus exhibit significant antimicrobial properties. The presence of electron-withdrawing groups, such as fluorine, enhances these activities. A study highlighted that derivatives of pyridine showed potent antibacterial and antifungal activities, making them suitable candidates for further development in treating infections .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. In vitro assays showed that certain derivatives could significantly suppress COX-2 activity, which is crucial in the inflammatory response. For instance, compounds with similar structures reported IC50 values as low as 0.04 µmol for COX-2 inhibition .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Research on related pyridine derivatives has shown promising results against various cancer cell lines. Studies indicate that modifications in the structure can lead to enhanced selectivity and potency against specific cancer types, such as breast and colon cancers .

Study 1: Anti-inflammatory Activity in Animal Models

A study conducted on a series of pyridine derivatives, including this compound, evaluated their effects in carrageenan-induced paw edema models in rats. The findings suggested that these compounds significantly reduced inflammation compared to control groups, indicating their potential as anti-inflammatory agents .

Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various pyridine derivatives against Staphylococcus aureus and Escherichia coli, this compound exhibited notable inhibition zones, supporting its potential use as an antimicrobial agent .

Data Tables

Biological Activity IC50 Value (µmol) Reference
COX-2 Inhibition0.04 ± 0.01
Antibacterial Activity-
Antifungal Activity-

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